3-(5-Chlorothiophen-3-yl)-3-oxopropanal
Description
Contextualizing 3-(5-Chlorothiophen-3-yl)-3-oxopropanal in Modern Chemical Research
In modern chemical research, molecules like this compound are of interest for their potential as precursors to more complex heterocyclic systems. The 1,3-dicarbonyl functionality is a versatile handle for a wide array of chemical transformations, including cyclization reactions to form pyrazoles, isoxazoles, and pyrimidines. The presence of the 5-chlorothiophen-3-yl group can impart specific biological activities or material properties to the resulting molecules.
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The introduction of a chlorine atom can further modulate these properties, potentially leading to enhanced efficacy or novel mechanisms of action. Furthermore, halogenated thiophenes are increasingly utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic solar cells. rsc.orgnih.gov
Historical Overview of Thiophene-based Oxopropanals in Synthetic Chemistry
The chemistry of thiophene (B33073) dates back to its discovery in 1882 by Viktor Meyer. nih.gov Since then, the synthesis and functionalization of thiophene derivatives have become a mature field of study. The development of methods to introduce side chains and functional groups onto the thiophene ring has been a key focus.
Historically, the synthesis of thiophene-based carbonyl compounds relied on classical methods such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source. nih.gov Another significant historical method is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes from α-cyano esters, a ketone or aldehyde, and elemental sulfur. nih.gov While not directly producing oxopropanals, these methods laid the groundwork for accessing a variety of functionalized thiophenes.
The synthesis of β-ketoaldehydes, or oxopropanals, attached to heterocyclic rings has evolved with the advent of modern synthetic methodologies. Formylation reactions, such as the Vilsmeier-Haack reaction, on appropriate thiophene precursors, followed by subsequent chain elongation, represent a plausible synthetic route. More contemporary methods may involve metal-catalyzed cross-coupling reactions to construct the carbon skeleton.
Significance of Halogenated Thiophene Moieties in Organic Transformations
The presence of a halogen atom on the thiophene ring, as in this compound, is of paramount significance in organic transformations. Halogens, particularly chlorine, bromine, and iodine, serve as versatile synthetic handles for a variety of cross-coupling reactions. These reactions, such as Suzuki, Stille, and Heck couplings, are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The chlorine atom in the 5-position of the thiophene ring activates the molecule for such transformations, allowing for the introduction of a wide range of substituents. This versatility is crucial for the synthesis of libraries of compounds for drug discovery or for the fine-tuning of the electronic properties of materials. nih.gov For instance, the chlorine atom can be replaced with aryl, alkyl, or other functional groups, providing a modular approach to molecular design.
Interactive Data Table: Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 124692-32-6 | C₇H₅ClO₂S | 188.63 |
| 3-(5-Chlorothiophen-2-yl)-3-oxopropanal | 1156854-95-3 | C₇H₅ClO₂S | 188.63 |
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClO2S |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chlorothiophen-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-3-5(4-11-7)6(10)1-2-9/h2-4H,1H2 |
InChI Key |
QDINFUIQPCYVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)CC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Chlorothiophen 3 Yl 3 Oxopropanal and Its Analogs
Established Synthetic Routes to 3-Aryl/Heteroaryl-3-oxopropanals
The synthesis of 3-aryl/heteroaryl-3-oxopropanals, a class of compounds to which 3-(5-Chlorothiophen-3-yl)-3-oxopropanal belongs, traditionally relies on well-established organic reactions. These methods provide a foundation for the preparation of a wide array of derivatives.
Condensation Reactions in the Synthesis of 3-Oxopropanal Derivatives
Condensation reactions are fundamental to the formation of the 3-oxopropanal scaffold. mdpi.comnih.gov One of the most powerful carbon-carbon bond-forming reactions in organic chemistry, the aldol (B89426) condensation, and its variations like the Claisen-Schmidt condensation, are frequently employed. rsc.org These reactions typically involve the reaction of an enolate with a carbonyl compound. For instance, the reaction between an aldehyde lacking an α-hydrogen and a ketone in the presence of a base is a common strategy. rsc.org
The Knoevenagel condensation is another widely used method, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov This reaction is crucial for producing intermediates for various fine chemicals and pharmaceuticals. nih.gov Various catalysts, including ammonium (B1175870) salts and different amine groups, have been utilized to facilitate these condensation reactions. nih.gov
Precursor Chemistry for this compound Synthesis
The synthesis of this compound necessitates the availability of key precursors. The primary starting materials are derivatives of chlorothiophene. Specifically, a suitable precursor would be an acetyl- or carboxyl-substituted 3-chlorothiophene. For example, 2-acetyl-5-chlorothiophene (B429048) is a known starting material for the synthesis of related chlorothiophene-based compounds. arabjchem.org
The other key component is a C2 synthon that can react with the chlorothiophene precursor to form the 3-oxopropanal moiety. Acetonitrile is a common reagent used to introduce the cyanomethyl group, which can then be further elaborated to the desired propanal functionality. nih.gov The acylation of active nitriles in the presence of a suitable base is a general method for preparing β-oxoalkanonitriles, which are direct precursors to 3-oxopropanals. nih.gov
Table 1: Key Precursors and Reagents
| Precursor/Reagent | Chemical Structure | Role in Synthesis |
| 3-Acetyl-5-chlorothiophene | O=C(C)c1cc(Cl)cs1 | Provides the 5-chlorothiophen-3-yl core |
| Acetonitrile | N#CC | Source of the C2 fragment for the propanal chain |
| Sodium Hydride | [Na+].[H-] | Strong base for deprotonation of acetonitrile |
| Ethyl Formate | O=COC=O | Formylating agent |
Novel Approaches and Optimized Protocols for this compound Preparation
While traditional methods are effective, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.
Chemo-selective Synthesis of this compound
Achieving chemo-selectivity is crucial when dealing with multifunctional molecules. In the synthesis of this compound, selective formylation of an appropriate precursor is a key step. The use of specific formylating agents and reaction conditions can prevent unwanted side reactions at other potentially reactive sites on the chlorothiophene ring.
For instance, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This method could potentially be adapted for the selective synthesis of the target compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. rsc.orgkean.edu In the context of synthesizing this compound, several green approaches can be considered.
The use of greener solvents, such as water or ionic liquids, in place of volatile organic compounds (VOCs) is a key aspect of green chemistry. unito.it Palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, showcasing the potential for aqueous media in thiophene chemistry. unito.it Furthermore, solvent-free reaction conditions, such as grinding reactants together in a mortar and pestle, have been shown to be effective for aldol condensation reactions, minimizing waste and improving atom economy. rsc.org
The use of reusable catalysts, such as zeolites or functionalized solid supports, can also contribute to a greener synthetic process. psu.edu These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. psu.edu Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. sciencescholar.us
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Potential Challenges |
| Traditional Condensation | Use of strong bases (e.g., NaOH, NaH) and organic solvents. | Well-established, reliable for many substrates. | Use of hazardous reagents, generation of waste. |
| Chemo-selective Methods | Employs specific reagents and conditions to target a particular functional group. | High selectivity, reduced byproducts. | May require specialized reagents and optimization. |
| Green Chemistry Approaches | Use of aqueous media, solvent-free conditions, reusable catalysts, microwave irradiation. rsc.orgunito.itsciencescholar.us | Reduced environmental impact, improved safety and efficiency. rsc.org | Catalyst development and optimization for specific reactions can be challenging. |
Reactivity and Mechanistic Investigations of 3 5 Chlorothiophen 3 Yl 3 Oxopropanal
Enol-Keto Tautomerism and its Influence on Reactivity
A fundamental characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of constitutional isomers known as tautomers. masterorganicchemistry.com 3-(5-Chlorothiophen-3-yl)-3-oxopropanal exists in equilibrium between its diketo form and two possible enol forms. This process, known as keto-enol tautomerism, involves the migration of a proton from the central carbon (the α-carbon) to one of the carbonyl oxygen atoms, with a corresponding shift of π-electrons. libretexts.org
The equilibrium position is highly sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents. masterorganicchemistry.comcdnsciencepub.com In nonpolar solvents, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. masterorganicchemistry.com This resonance-stabilized cyclic structure significantly lowers the energy of the enol tautomer. vedantu.com Conversely, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups, which may shift the equilibrium to favor the keto form. cdnsciencepub.com
An asymmetric β-dicarbonyl like this compound can form two distinct enols. researchgate.net The relative stability and population of these enols depend on the electronic properties of the attached groups. The chlorothiophene moiety, being electron-withdrawing, influences the acidity of the adjacent carbonyl and the stability of the resulting enol. This tautomeric equilibrium is crucial as the keto and enol forms exhibit different reactivity; the keto form reacts as a carbon electrophile at the carbonyl centers, while the enol form behaves as a carbon nucleophile at the α-carbon or an oxygen nucleophile at the hydroxyl group. masterorganicchemistry.com
Nucleophilic and Electrophilic Reaction Pathways of the Carbonyl and Aldehyde Groups
The presence of two distinct carbonyl groups—an aldehyde and a ketone—at the 1- and 3-positions grants the molecule multiple sites for chemical reactions. The reactivity of these sites is governed by steric and electronic factors.
Aldehydes are generally more reactive towards nucleophiles than ketones. ncert.nic.inkhanacademy.org This heightened reactivity is attributed to two main factors:
Steric Effects : The aldehyde carbonyl is less sterically hindered, having a small hydrogen atom attached, which allows for easier access by nucleophiles compared to the more crowded ketone carbonyl. ncert.nic.in
Electronic Effects : The single alkyl (or aryl) group on an aldehyde is less electron-donating than the two groups on a ketone, rendering the aldehyde's carbonyl carbon more electrophilic (more partially positive). khanacademy.orglibretexts.org
Consequently, nucleophilic addition reactions will preferentially occur at the aldehyde carbon of this compound under kinetically controlled conditions. This includes reactions like cyanohydrin formation, addition of Grignard reagents, and reductive amination. libretexts.org
| Reaction Type | Typical Reagents | Product from Aldehyde | Product from Ketone | General Reactivity Trend |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Secondary Alcohol | Aldehyde > Ketone studymind.co.uk |
| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol | Tertiary Alcohol | Aldehyde > Ketone |
| Cyanohydrin Formation | HCN, Base | Aldehyde Cyanohydrin | Ketone Cyanohydrin | Aldehyde > Ketone ncert.nic.in |
| Wittig Reaction | Ph₃P=CHR | Alkene | Alkene | Aldehyde > Ketone |
| Acetal Formation | R'OH, H⁺ | Acetal | Ketal | Aldehyde > Ketone |
While the aldehyde is the more reactive site, the ketone carbonyl also participates in nucleophilic additions, particularly with strong nucleophiles or under conditions that favor thermodynamic control. A classic and highly important reaction of 1,3-dicarbonyls is their condensation with bifunctional nucleophiles like hydrazine (B178648) and its derivatives. nih.gov This reaction is a cornerstone for the synthesis of five-membered heterocyclic rings, namely pyrazoles. organic-chemistry.org
The reaction with hydrazine typically proceeds via initial nucleophilic attack at one carbonyl group, followed by an intramolecular condensation and dehydration with the second carbonyl group to form the stable aromatic pyrazole (B372694) ring. nih.govresearchgate.net The regioselectivity of this cyclization—which nitrogen of a substituted hydrazine attacks which carbonyl—is a critical aspect of the synthesis and is influenced by the substituents on both reactants and the reaction conditions. conicet.gov.ar
The methylene (B1212753) group positioned between the two carbonyls is termed an "active methylene" group. The α-hydrogens on this carbon are significantly more acidic than typical alkane hydrogens. This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting carbanion (enolate). libretexts.org
Deprotonation by a base readily forms a nucleophilic enolate ion, which is a key intermediate in many carbon-carbon bond-forming reactions. youtube.com
Alkylation : The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups at the α-carbon. organic-chemistry.org
Acylation : Similarly, reaction with acyl chlorides or anhydrides leads to acylation at the central carbon.
Condensation Reactions : The enolate can act as the nucleophile in condensation reactions such as the Knoevenagel or Michael reactions. researchgate.netresearchgate.net
Role of the Chlorothiophene Moiety in Directing Chemical Transformations
The 3-(5-chlorothiophen-3-yl) group is not merely a passive scaffold; its electronic properties actively influence the molecule's reactivity.
Inductive and Resonance Effects : The thiophene (B33073) ring itself is aromatic, but the sulfur atom and the chlorine substituent introduce significant electronic effects. The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect. lumenlearning.com This effect increases the electrophilicity of the adjacent ketone carbonyl carbon and enhances the acidity of the active methylene protons.
Directing Group in Heterocycle Formation : In reactions like pyrazole synthesis, the electronic nature of the chlorothiophene ring influences which carbonyl group is more electrophilic, thereby directing the initial nucleophilic attack and determining the final regiochemical outcome of the heterocyclic product. conicet.gov.ar
Reactivity of the Thiophene Ring : The chlorothiophene ring itself can undergo reactions, typically electrophilic aromatic substitution. However, the presence of the deactivating chloro and dicarbonyl substituents makes the ring electron-poor and thus less reactive towards electrophiles compared to unsubstituted thiophene. asianpubs.orglibretexts.org Reactions on the ring would likely require harsh conditions.
Mechanistic Elucidation of Key Reactions Involving this compound
The formation of a pyrazole from the reaction of this compound with hydrazine serves as an excellent example to illustrate the mechanistic pathways available to this molecule. The reaction is highly regioselective due to the differential reactivity of the aldehyde and ketone.
Proposed Mechanism for Pyrazole Formation:
Initial Nucleophilic Attack : Hydrazine, acting as a nucleophile, preferentially attacks the more electrophilic and less sterically hindered aldehyde carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer and Dehydration : A proton transfer occurs, followed by the elimination of a water molecule to form a hydrazone intermediate.
Intramolecular Cyclization : The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate (a pyrazoline derivative).
Final Dehydration : A second molecule of water is eliminated from this intermediate, leading to the formation of a double bond and the creation of the stable, aromatic pyrazole ring.
This regioselective pathway, beginning at the aldehyde, is expected to yield 3-(5-chlorothiophen-3-yl)-1H-pyrazole as the major product. Alternative attack at the ketone first would lead to the formation of 5-(5-chlorothiophen-3-yl)-1H-pyrazole, which is generally considered the minor product in reactions of β-ketoaldehydes. conicet.gov.ar
Despite a comprehensive search for scientific literature, detailed research on the specific chemical compound This compound is not available in the public domain. Consequently, it is not possible to provide an in-depth article on its reactivity and mechanistic investigations that adheres to the specific outline requested.
General information on related compounds, such as chlorothiophenes and other thiophene derivatives, exists, but this information does not directly address the advanced spectroscopic techniques, kinetic studies, or isotopic labeling studies for this compound. Scientific literature on analogous compounds provides a foundational understanding of how such molecules might behave, but specific experimental data and mechanistic interpretations for the target compound are absent.
Therefore, the following sections of the requested article cannot be completed due to the lack of available research data:
Isotopic Labeling Studies for Pathway Confirmation
Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required to fulfill this request.
Computational Chemistry Approaches to 3 5 Chlorothiophen 3 Yl 3 Oxopropanal Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods can determine molecular geometries, energy levels, and the distribution of electrons, which are crucial for understanding and predicting chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex reactions. For molecules like 3-(5-Chlorothiophen-3-yl)-3-oxopropanal, DFT can be employed to map out the potential energy surfaces of various reactions, identifying the transition states and intermediates involved. epstem.netchimicatechnoacta.ru For instance, in the context of thiophene (B33073) derivatives, DFT calculations have been instrumental in elucidating the mechanisms of condensation reactions. chimicatechnoacta.ru By calculating the activation energies, researchers can predict the most likely reaction pathways and optimize reaction conditions. mdpi.com
A hypothetical DFT study on the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, for example, would involve locating the transition state for the initial nucleophilic attack and the subsequent dehydration step. The calculated energies would provide a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate
| Parameter | Value |
| Method | B3LYP |
| Basis Set | 6-31G(d,p) |
| Solvent Model | PCM (Ethanol) |
| Relative Energy (kcal/mol) | -5.2 |
| Key Bond Distance (Å) | C-C: 1.54 |
| Imaginary Frequency (cm⁻¹) | -250.8 |
This table is interactive. Users can sort data by clicking on column headers.
While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov For a system containing this compound, an MD simulation could reveal how the molecule interacts with solvent molecules, which can significantly influence its reactivity. researchgate.net Furthermore, simulations of this compound in a biological environment, such as near the active site of an enzyme, could help in understanding its potential as a bioactive agent. mdpi.com
Prediction of Spectroscopic Signatures for Structural Confirmation of Derivatives
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which is essential for the characterization of newly synthesized compounds. Techniques such as Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. epstem.net For derivatives of this compound, calculated NMR chemical shifts can be compared with experimental data to confirm their structures. epstem.net
Table 2: Predicted Spectroscopic Data for a Hypothetical Derivative
| Spectroscopy | Predicted Value |
| ¹H NMR (δ, ppm) | 7.2 (thiophene-H), 9.8 (aldehyde-H) |
| ¹³C NMR (δ, ppm) | 185 (carbonyl-C), 195 (aldehyde-C) |
| IR (ν, cm⁻¹) | 1680 (C=O stretch), 1720 (aldehyde C=O stretch) |
| UV-Vis (λmax, nm) | 285 |
This table is interactive. Users can sort data by clicking on column headers.
In Silico Design and Virtual Screening for Novel Derivatives
The principles of computational chemistry can be proactively applied in the design of new molecules with desired properties. This in silico approach allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with enhanced activity for a specific application. nih.gov For example, if the target is to develop a novel antibacterial agent, derivatives can be designed and then docked into the active site of a bacterial enzyme to predict their binding affinity. rdd.edu.iqresearchgate.net This process significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates.
Computational Insights into Tautomeric Equilibria and Conformations
Many organic molecules, including those with a 1,3-dicarbonyl moiety like this compound, can exist in different tautomeric forms. This compound can exist in keto-enol tautomeric equilibrium. Computational chemistry provides a means to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. beilstein-journals.org Understanding the predominant tautomeric form is crucial as it dictates the molecule's reactivity and spectroscopic properties. Similarly, the conformational landscape of the molecule, which describes the different spatial arrangements of its atoms, can be explored through computational methods to identify the most stable conformers.
Advanced Derivatization Strategies and Functionalization of 3 5 Chlorothiophen 3 Yl 3 Oxopropanal
Modification at the Thiophene (B33073) Ring
The thiophene nucleus of 3-(5-chlorothiophen-3-yl)-3-oxopropanal is amenable to various substitution reactions, enabling the introduction of diverse functional groups. The existing chloro and acyl substituents significantly influence the regioselectivity of these transformations.
Halogenation and Cross-Coupling Reactions
Further halogenation of the thiophene ring can be achieved, although the presence of the deactivating acyl group at the 3-position and the chloro group at the 5-position directs the substitution to the remaining activated positions, primarily the 2- and 4-positions. The rate of halogenation on a thiophene ring is significantly faster than on benzene, allowing for reactions under mild conditions. wikipedia.org
The chloro-substituent at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the chlorothiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.govlibretexts.orgrsc.org
Stille Coupling: In the Stille reaction, an organotin compound is coupled with the halo-thiophene derivative. wikipedia.orgharvard.edulibretexts.org This reaction is known for its mild conditions and tolerance of sensitive functional groups. uwindsor.ca
Heck Reaction: The Heck reaction involves the coupling of the chlorothiophene with an alkene to form a substituted alkene. fu-berlin.deorganic-chemistry.orgnih.gov This reaction is a versatile method for the formation of carbon-carbon bonds. diva-portal.org
These cross-coupling reactions provide a modular approach to introduce a wide variety of substituents, including alkyl, alkenyl, and aryl groups, at the 5-position of the thiophene ring.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C |
| Stille | Organotin compound | Pd catalyst | C-C |
| Heck | Alkene | Pd catalyst, Base | C-C (alkenyl) |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions on the thiophene ring allow for the introduction of various functional groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The acyl group at the 3-position is an electron-withdrawing group and a meta-director, while the chloro group at the 5-position is a deactivating ortho-, para-director. Thiophene itself is highly reactive towards electrophilic substitution, preferentially occurring at the α-positions (2- and 5-positions). stackexchange.com In this substituted system, the 2- and 4-positions are the most likely sites for further substitution.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. minia.edu.egorganic-chemistry.orgsigmaaldrich.com Given the deactivating nature of the existing acyl group, harsh conditions might be required. The reaction generally provides monoacylated products as the newly introduced acyl group further deactivates the ring. organic-chemistry.org
Vilsmeier-Haack Reaction: This reaction is a milder method for the formylation of electron-rich aromatic and heterocyclic compounds using a substituted formamide (B127407) (like DMF) and phosphorus oxychloride. wikipedia.orgchemistrysteps.comcambridge.orgorganic-chemistry.org It is particularly effective for activated rings and could potentially be used to introduce a formyl group at an activated position on the thiophene ring.
Functionalization of the Propanal Chain
The propanal chain of this compound contains two distinct carbonyl functionalities, an aldehyde and a ketone, which can be selectively targeted for a variety of chemical transformations.
Reactions at the Aldehyde Group (e.g., oxidation, reduction, imine formation)
The aldehyde group is generally more reactive than the ketone group, allowing for chemoselective modifications.
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using mild oxidizing agents without affecting the ketone or the thiophene ring.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride, often at lower temperatures to avoid reduction of the ketone.
Imine and Enamine Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. ethernet.edu.et These reactions are typically acid-catalyzed and reversible. wikipedia.org
Reactions at the Ketone Group
While the aldehyde is more reactive, the ketone group can also be targeted for functionalization, often after protecting the aldehyde group or by using specific reagents.
Reduction: More powerful reducing agents can reduce both the ketone and the aldehyde. To selectively reduce the ketone, the more reactive aldehyde group would first need to be protected.
Paal-Knorr Synthesis: The 1,3-dicarbonyl moiety is a key precursor in the Paal-Knorr synthesis of five-membered heterocycles. gla.ac.ukwikipedia.orgorganic-chemistry.orgderpharmachemica.comquora.comorganic-chemistry.orgresearchgate.net By reacting this compound with:
Primary amines or ammonia: Substituted pyrroles can be synthesized. organic-chemistry.org
Hydrazines: Substituted pyrazoles can be formed.
Sulfurizing agents (e.g., phosphorus pentasulfide, Lawesson's reagent): Substituted thiophenes can be generated. organic-chemistry.orgquora.com
This approach allows for the construction of novel heterocyclic systems appended to the 5-chlorothiophen-3-yl core.
| Reagent | Resulting Heterocycle |
| Primary Amine / Ammonia | Pyrrole |
| Hydrazine (B178648) | Pyrazole (B372694) |
| Phosphorus Pentasulfide | Thiophene |
Formation of Complex Supramolecular Assemblies
The functional groups on this compound and its derivatives can act as coordination sites for metal ions or as building blocks for larger, self-assembled structures. Thiophene-containing ligands are of significant interest in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.orgacs.orgmdpi.com
The derivatization of the propanal chain to include carboxylic acids or other coordinating groups can transform the molecule into a ligand for the synthesis of MOFs. These materials have porous structures with potential applications in gas storage, separation, and catalysis. nih.govacs.org Similarly, thiophene-based building blocks have been used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in electronics and materials science. mit.edu The ability to functionalize both the thiophene ring and the propanal chain of this compound provides a route to tailor the properties of these advanced materials.
Future Research Directions and Emerging Applications
Exploration of New Reaction Pathways and Catalytic Systems
The reactivity of 3-(5-Chlorothiophen-3-yl)-3-oxopropanal is largely dictated by its propanal and chlorothiophene groups. Future research will likely focus on developing novel reaction pathways that exploit this dual functionality through advanced catalytic systems. The development of innovative heterocyclic syntheses is having a significant impact in the pharmaceutical industry. rsc.org
One promising area is the use of palladium-catalyzed C-H activation, which could enable direct functionalization of the thiophene (B33073) ring at positions C2 or C4. mdpi.com This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. acs.org For instance, a dual catalytic system, perhaps combining a palladium catalyst for C-H arylation with a copper co-catalyst, could be explored to couple aryl chlorides directly to the thiophene ring, a transformation that is challenging with traditional methods. acs.org
Furthermore, asymmetric catalysis could unlock access to chiral derivatives. The 1,3-dicarbonyl moiety is an excellent handle for enantioselective transformations. Research into catalytic systems, such as chiral ruthenium or rhodium complexes, for the asymmetric hydrogenation of the keto-group or for enantioselective Michael additions at the alpha-position could yield valuable chiral building blocks for the synthesis of bioactive molecules. rsc.org The development of new methods to construct chiral dearomatized thiophene structures remains a significant challenge, highlighting an area ripe for innovation. rsc.org
| Potential Catalytic Transformation | Catalyst System Example | Target Functionality | Potential Advantage |
| C-H Arylation | Pd(OAc)₂ / X-Phos | Thiophene Ring (C2/C4) | Avoids pre-functionalization |
| Asymmetric Hydrogenation | Ru-BINAP Complex | Ketone Carbonyl | Access to chiral alcohols |
| Enantioselective Michael Addition | Chiral Organocatalyst | α-Carbon of propanal | Creation of stereocenters |
| Dearomatization Cycloaddition | Chiral Brønsted Base | Thiophene Ring | Access to novel spirocycles |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for adaptation to modern high-throughput technologies like flow chemistry and automated synthesis. Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. seqens.comacs.orgasynt.com These benefits are particularly relevant for pharmaceutical manufacturing. mdpi.comcontractpharma.com
Integrating the synthesis of this compound into a continuous flow process could allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing hazardous waste. asynt.commdpi.com For example, a multi-step flow sequence could be designed where the initial formation of the compound is immediately followed by a subsequent functionalization step, such as a cyclization or a cross-coupling reaction, without the need to isolate intermediates. mdpi.com This approach is becoming increasingly popular for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic molecules. seqens.comspringerprofessional.demdpi.com
Automated synthesis platforms can further accelerate research by enabling the rapid preparation and screening of a large library of derivatives. sigmaaldrich.comchemspeed.com By combining an automated synthesizer with pre-packaged reagent cartridges, a multitude of analogs of this compound could be generated by varying substituents on the thiophene ring or by reacting the 1,3-dicarbonyl moiety with diverse partners. sigmaaldrich.comnih.gov This high-throughput approach is invaluable for medicinal chemistry programs aimed at identifying new drug candidates. nih.govoxfordglobal.comnih.gov The combination of solid-phase synthesis with flow chemistry (SPS-flow) presents a particularly powerful strategy, allowing for longer, fully automated synthetic sequences. innovationnewsnetwork.com
| Parameter | Traditional Batch Synthesis | Integrated Flow Chemistry |
| Scale | Milligram to Kilogram | Gram to Multi-ton |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, superior heat dissipation |
| Control | Manual control of temperature, mixing, and addition | Precise, automated control of all parameters |
| Efficiency | Step-wise with intermediate isolation | Telescoped reactions, reduced downtime |
| Reproducibility | Operator-dependent | High consistency and reproducibility |
Theoretical Predictions for Undiscovered Reactivity
Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules, guiding experimental work and uncovering novel reaction possibilities. Density Functional Theory (DFT) calculations can be employed to study the electronic structure of this compound in detail. rsc.org Such studies can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and local reactivity descriptors like Fukui functions. scispace.com
This theoretical analysis can predict the most likely sites for nucleophilic and electrophilic attack. For instance, DFT could quantify the relative reactivity of the C2 versus C4 positions on the thiophene ring towards electrophilic substitution, or predict the regioselectivity of reactions involving the enol form of the 1,3-dicarbonyl system. nih.gov A smaller HOMO-LUMO energy gap typically indicates higher reactivity. mdpi.comnih.gov
Moreover, computational modeling can be used to explore entire reaction mechanisms, including transition state energies. acs.org This allows for the in silico screening of potential reaction pathways that may not be intuitive. For example, theoretical studies could investigate the feasibility of novel pericyclic reactions or metal-catalyzed ring-opening reactions of the thiophene moiety under specific conditions, predicting activation barriers and thermodynamic stability of products. chemrxiv.org Such predictions can save significant experimental effort by focusing laboratory work on the most promising avenues. numberanalytics.com
| Computational Method | Predicted Property | Implication for Reactivity |
| DFT: HOMO/LUMO Analysis | Energy gap, orbital distribution | Predicts overall reactivity and sites for electron donation/acceptance |
| DFT: Electrostatic Potential Map | Charge distribution | Identifies regions susceptible to electrophilic or nucleophilic attack |
| DFT: Fukui Functions | Local reactivity indices | Pinpoints specific atoms most likely to participate in a reaction |
| Transition State Calculation | Activation energy barriers | Determines kinetic feasibility and selectivity of potential reaction pathways |
Potential for Novel Chemical Methodologies and Reagents
The unique structure of this compound makes it a candidate for the development of new chemical methodologies and as a precursor to novel reagents. Advances in synthetic methods for creating functionalized heterocycles are crucial for expanding the available chemical space for drug discovery. rsc.orgnih.gov
The compound could serve as a scaffold for multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The dual reactivity of the molecule could be harnessed to design novel, efficient syntheses of complex heterocyclic systems, such as thieno-pyridines or thieno-pyrimidines, which are prevalent in medicinal chemistry. mdpi.com
Furthermore, the development of new reagents based on this compound is a tangible possibility. For example, derivatization of the aldehyde could lead to novel organocatalysts or ligands for transition metal catalysis. The combination of the electron-rich thiophene ring and the chelating 1,3-dicarbonyl system could be exploited to design ligands with unique electronic and steric properties. Similarly, new fluorinating or trifluoromethylating reagents have seen significant development in recent years, and the thiophene scaffold could be incorporated into novel reagents for such transformations. chinesechemsoc.org The creation of such specialized reagents would represent a significant contribution to the synthetic chemist's toolbox. uni-kiel.destrategian.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Chlorothiophen-3-yl)-3-oxopropanal, and how can purity be maximized?
- Methodology : Multi-step synthesis involving Claisen-Schmidt condensation between 5-chlorothiophene-3-carbaldehyde and a β-ketoester, followed by hydrolysis and oxidation. Key steps:
- Use anhydrous conditions and catalysts like piperidine for condensation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
- Final oxidation with Jones reagent (CrO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation .
- Critical Parameters : Monitor reaction progress using TLC and adjust solvent polarity for crystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm the thiophene ring (δ 7.2–7.5 ppm for aromatic protons) and aldehyde proton (δ 9.8–10.2 ppm) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (aldehyde C-H) .
- HRMS : Exact mass calculation (C₈H₆ClO₂S) to verify molecular ion [M+H]⁺ at m/z 217.99 .
Q. How does the chloro-thiophene moiety influence reactivity in downstream reactions?
- Key Observations :
- The electron-withdrawing Cl group enhances electrophilicity at the β-keto position, facilitating nucleophilic additions (e.g., Grignard reagents) .
- Thiophene’s aromaticity stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) but may require Pd(OAc)₂/PPh₃ catalysts .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
- Case Study : Discrepancies in antimicrobial efficacy (MIC values ranging from 8–64 µg/mL) may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) .
- Assay Conditions : Adjust pH (6.5–7.5) and incubation time (18–24 hrs) to optimize redox-sensitive activity .
- Statistical Approach : Use ANOVA with post-hoc Tukey tests to compare replicate data .
Q. What computational strategies predict interactions with biological targets?
- In Silico Workflow :
- Molecular Docking : AutoDock Vina to model binding to cytochrome P450 (e.g., CYP3A4; PDB ID: 1TQN) .
- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns) .
- ADMET Prediction : SwissADME to assess bioavailability (TPSA > 80 Ų indicates poor absorption) .
Q. How do solvent effects influence reaction kinetics in its derivatization?
- Experimental Design :
- Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents in aldol reactions.
- Kinetic Data : DMF accelerates enolate formation (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in EtOH) due to higher dielectric constant .
- Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy (Eₐ ~ 60 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
